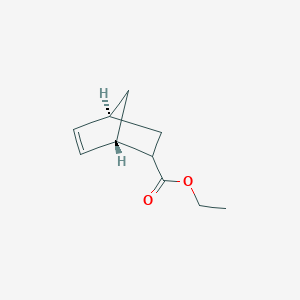

5-Norbornene-2-carboxylic acid ethyl ester

Description

Contextualization within Norbornene Chemistry and its Derivatives

Norbornene, a bridged cyclic hydrocarbon, is characterized by a cyclohexene (B86901) ring bridged by a methylene (B1212753) group. scirp.org This structure imposes significant ring strain on the double bond, rendering it highly reactive and susceptible to various chemical transformations. scirp.org 5-Norbornene-2-carboxylic acid ethyl ester is a derivative that incorporates this reactive norbornene scaffold.

The synthesis of this compound is typically achieved through the Diels-Alder reaction, a powerful cycloaddition process, involving cyclopentadiene (B3395910) and ethyl acrylate (B77674). google.com This reaction is known to be endo-selective, meaning the bulkier carboxylic acid ester group preferentially occupies the endo position in the product due to secondary orbital interactions. scirp.orggoogle.com However, the exo isomer is often desired for specific polymerization applications due to its higher reactivity. scirp.orgrsc.org Consequently, methods for the stereoselective synthesis or isomerization to the exo-rich product are of considerable interest in the field. scirp.orgresearchgate.net

The family of norbornene derivatives is vast, and they are recognized as crucial building blocks in contemporary chemistry and chemical engineering. scirp.orgscirp.org These compounds, including various esters of 5-norbornene-2-carboxylic acid, are pivotal monomers for producing polymers with a wide array of predictable and valuable properties. researchgate.netmdpi.com

Significance as a Versatile Building Block in Contemporary Organic Synthesis

The versatility of this compound in organic synthesis stems from its two primary functional groups: the strained carbon-carbon double bond and the ethyl ester moiety. The high reactivity of the norbornene double bond allows it to participate in several key polymerization reactions, most notably Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization. scirp.orgguidechem.com

ROMP, often catalyzed by ruthenium or osmium-based catalysts, cleaves the double bond to form linear polymers with the cyclic structure incorporated into the polymer backbone. researchgate.netillinois.edu This method is a powerful tool for creating polymers with well-defined architectures and functionalities. researchgate.netnih.gov Vinyl-addition polymerization, frequently initiated by palladium catalysts, proceeds by opening the double bond without breaking the bicyclic ring, leading to a polymer with saturated repeating units. researchgate.net The resulting polymers often exhibit high thermal stability. researchgate.net

The stereochemistry of the ester group (endo vs. exo) significantly influences polymerization behavior. Research has shown that exo isomers generally exhibit higher reactivity in polymerizations compared to their endo counterparts. scirp.orgrsc.orgresearchgate.net The ester group itself provides a site for further chemical modification, allowing for the attachment of other functional groups or for tuning the physical properties, such as solubility and thermal characteristics, of the resulting polymers. researchgate.net

Fundamental Role in the Design and Synthesis of Advanced Materials

The polymers derived from this compound and related norbornene monomers, known as polynorbornenes, possess a unique combination of properties that make them suitable for advanced material applications. scirp.org These materials are often characterized by high glass transition temperatures, excellent thermal stability, and high optical clarity. scirp.orgresearchgate.netnih.gov

The specific properties of the resulting polymer can be tailored by the choice of the ester group. For instance, studies on various 5-norbornene-2-carboxylic acid esters have shown that the structure of the alkyl group influences the polymer's characteristics. researchgate.net Polymers synthesized from these monomers are amorphous, soluble in various organic solvents despite their rigid chain structure, and have high packing density. researchgate.net

These advantageous properties have led to the successful development of polynorbornenes for a range of high-performance applications, including:

Optical Materials : Their transparency and high thermal stability make them useful for optical components like lenses, fibers, and displays. scirp.orgresearchgate.net

Photoresists : Norbornene derivatives are employed as monomers for photoresist materials used in microelectronics manufacturing. scirp.orgmdpi.com

Membranes : Functionalized polynorbornenes are used in the preparation of pervaporation, gas-separation, and proton-conducting membranes. mdpi.com

Dielectric Materials : The molecular design of polynorbornenes shows significant potential for creating materials with low dielectric permittivity for applications in microelectronics. mdpi.com

The ability to precisely control the polymer's structure and properties through the monomer design makes this compound a fundamental component in the ongoing development of advanced materials.

Data Tables

Table 1: Polymerization Methods for this compound

| Polymerization Type | Typical Catalyst | Resulting Polymer Structure | Key Features |

|---|---|---|---|

| Ring-Opening Metathesis Polymerization (ROMP) | Ruthenium-based (e.g., Grubbs' catalysts), Osmium-based | Unsaturated polymer backbone with cyclopentane (B165970) rings | Excellent control over polymer architecture; high reactivity. researchgate.netillinois.edunih.gov |

| Vinyl-Addition Polymerization | Palladium-based complexes | Saturated polymer backbone with intact norbornane (B1196662) rings | Produces polymers with high thermal stability and rigidity. researchgate.net |

Table 2: Influence of Isomer Type on Polymerization

| Isomer | Relative Reactivity | Reason | Impact on Polymer Synthesis |

|---|---|---|---|

| Exo | Higher | Less steric hindrance for the approaching catalyst. | Preferred for achieving higher polymerization rates and molecular weights. scirp.orgrsc.orgresearchgate.net |

| Endo | Lower | Steric hindrance from the bicyclic ring structure impedes catalyst coordination. | Can lead to slower reactions or incomplete monomer conversion. researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-2-12-10(11)9-6-7-3-4-8(9)5-7/h3-4,7-9H,2,5-6H2,1H3/t7-,8+,9?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCGTJAGEHZPBF-ZQTLJVIJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2CC1C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1C[C@@H]2C[C@H]1C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations

Diels-Alder Cycloaddition Approaches

The [4+2] cycloaddition reaction, famously known as the Diels-Alder reaction, is the cornerstone for synthesizing the 5-norbornene-2-carboxylic acid backbone. This reaction typically involves the concerted cycloaddition of a conjugated diene with a dienophile.

Precursor Reactants and Reaction Conditions

The synthesis of the norbornene framework is conventionally achieved through the Diels-Alder reaction between cyclopentadiene (B3395910), acting as the diene, and an acrylic acid derivative, serving as the dienophile. researchgate.netchegg.comchegg.com To obtain the ethyl ester directly, ethyl acrylate (B77674) is used as the dienophile. acs.org Cyclopentadiene is a highly reactive diene in Diels-Alder reactions due to its locked s-cis conformation. wvu.edu

The reaction is often carried out at room temperature or with moderate heating. wvu.edu Solvents such as ethyl acetate (B1210297) and hexane (B92381) are commonly employed. wvu.edu The reaction between cyclopentadiene and acrylic compounds is a well-established method for producing 2-substituted norbornene compounds. scirp.orgscirp.org

| Diene | Dienophile | Product |

| Cyclopentadiene | Ethyl acrylate | 5-Norbornene-2-carboxylic acid ethyl ester |

| Cyclopentadiene | Acrylic acid | 5-Norbornene-2-carboxylic acid |

Stereoselectivity Control in Diels-Alder Reactions: Endo/Exo Ratios and Influencing Factors

A crucial aspect of the Diels-Alder synthesis of norbornene derivatives is the control of stereoselectivity, specifically the ratio of the endo and exo isomers. The Diels-Alder reaction is known to be endo-selective, a preference attributed to secondary orbital overlap in the transition state. researchgate.netscirp.org This means that the substituent on the dienophile is oriented towards the diene's π-system during the reaction. wvu.edu

However, the exo isomer is thermodynamically more stable due to reduced steric hindrance. youtube.com The endo product is considered the kinetic product, forming faster at lower temperatures, while the exo product is the thermodynamic product, favored at higher temperatures. youtube.com The thermal isomerization of the endo isomer to the more stable exo isomer can be achieved by heating. latech.edu

Several factors can influence the endo/exo ratio:

Temperature: Higher reaction temperatures can favor the formation of the thermodynamically more stable exo product. youtube.comlatech.edu

Lewis Acid Catalysis: The use of Lewis acids, such as aluminum chloride (AlCl₃), can enhance the endo-selectivity of the Diels-Alder reaction. scirp.orgnih.govmasterorganicchemistry.com

Solvent Polarity: The polarity of the solvent can also influence the stereochemical outcome of the reaction. latech.edu

Steric Effects: The steric bulk of substituents on both the diene and dienophile can affect the facial selectivity and the resulting endo/exo ratio.

Computational studies have been employed to investigate the transition states of the Diels-Alder reaction between cyclopentadiene and ethyl acrylate derivatives, providing insights into the origins of stereoselectivity. acs.org These studies suggest that stabilizing orbital overlaps and weak electrostatic interactions in the transition state contribute to the preference for the endo product. acs.org

| Condition | Favored Isomer | Rationale |

| Low Temperature | Endo | Kinetic control, favored by secondary orbital overlap |

| High Temperature | Exo | Thermodynamic control, greater stability |

| Lewis Acid Catalysis | Endo | Enhanced selectivity |

Asymmetric Diels-Alder Strategies for Chiral Synthesis

For the synthesis of chiral this compound, asymmetric Diels-Alder reactions are employed. These strategies aim to produce an enantiomerically enriched product. This can be achieved by using a chiral dienophile in the reaction with cyclopentadiene. scirp.org While effective, the high cost associated with these chiral materials can be a drawback. scirp.orgscirp.org

Esterification Protocols

When 5-Norbornene-2-carboxylic acid is synthesized via the Diels-Alder reaction of cyclopentadiene and acrylic acid, a subsequent esterification step is required to obtain the ethyl ester.

Catalytic Esterification Techniques

Acid-catalyzed esterification is a common method for converting 5-Norbornene-2-carboxylic acid to its corresponding ethyl ester. This typically involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. scirp.orgscirp.org The reaction is driven to completion by removing the water formed during the reaction. Another approach involves the use of titanium-based catalysts for the esterification of related norbornene dicarboxylic anhydride, which proceeds in two steps. researchgate.net

| Carboxylic Acid | Alcohol | Catalyst | Product |

| 5-Norbornene-2-carboxylic acid | Ethanol | Sulfuric Acid | This compound |

Enzyme-Mediated Esterification for Enantioselective Synthesis

Enzymatic methods offer a green and highly selective alternative for the synthesis and resolution of 5-Norbornene-2-carboxylic acid esters. google.com Lipases are commonly used biocatalysts for esterification reactions. nih.govpsu.edu These enzyme-catalyzed reactions can be performed under mild, aqueous conditions. nih.gov The use of enzymes can be particularly advantageous for achieving high enantioselectivity in the synthesis of chiral esters. google.comru.nl For instance, pig liver esterase (PLE) has been utilized in the hydrolysis of norbornene-2-carboxylic esters, demonstrating the potential of enzymes in the stereoselective synthesis and resolution of these compounds. ru.nl

Isomerization Processes and Their Control

The stereochemistry of the substituent at the C-2 position of the norbornene ring, designated as endo or exo, is crucial for the reactivity and properties of the molecule. The Diels-Alder cycloaddition used to synthesize the parent compound is endo-selective, typically yielding an endo-rich mixture (e.g., an 80/20 endo/exo ratio). scirp.orgscirp.org Consequently, methods to control and shift this isomeric ratio are of significant scientific interest.

The isomerization of the endo ester to the more thermodynamically stable exo form can be effectively achieved under basic conditions. google.com The mechanism hinges on the presence of an acidic proton at the α-position to the carbonyl group of the ester. scirp.orgscirp.org A base abstracts this proton, generating a carbanion intermediate, specifically an enolate. scirp.orggoogle.com This carbanion has a trigonal pyramid structure with a low activation barrier for inversion of its geometry. scirp.org This rapid inversion allows for the interconversion between the endo and exo configurations. Re-protonation of the enolate intermediate can then yield either isomer, driving the mixture towards a thermodynamic equilibrium. scirp.orggoogle.com

The choice of base is critical to the efficiency of the isomerization. While weaker bases like sodium methoxide (B1231860) (CH₃ONa) can facilitate the process, stronger bases are significantly more effective. scirp.orgscirp.org Studies on the closely related methyl ester have shown that a strong base, such as sodium tert-butoxide (tBuONa), can promote rapid isomerization, allowing the system to reach thermodynamic equilibrium in as little as 10 minutes at room temperature. scirp.org

The synthesis and isomerization of 5-norbornene-2-carboxylic acid esters are classic examples of thermodynamic versus kinetic control. libretexts.orglibretexts.org

Kinetic Control: The initial Diels-Alder reaction between cyclopentadiene and an acrylate ester is kinetically controlled, favoring the formation of the endo isomer due to secondary orbital overlap. scirp.orgresearchgate.net This results in an endo-rich product mixture because it is formed faster, despite being the less stable isomer. libretexts.org

Thermodynamic Control: The base-promoted isomerization allows the kinetically favored endo isomer to convert to the thermodynamically more stable exo isomer. scirp.orgresearchgate.net The exo isomer experiences less steric hindrance, contributing to its greater stability. google.com By allowing the isomerization reaction to reach equilibrium, the product distribution is governed by the relative stability of the isomers, resulting in an exo-enriched mixture. scirp.orglibretexts.org

Research on the methyl analogue has quantified the effects of different bases and conditions on reaching this thermodynamic equilibrium. With a strong base like sodium tert-butoxide, the equilibrium mixture contains approximately 60% of the exo isomer. researchgate.netresearchgate.netscirp.org This demonstrates that while the exo form is favored, the energy difference between the two isomers is not overwhelmingly large. The process allows for a dynamic kinetic resolution strategy, where the system equilibrates under thermodynamic control while another process, such as hydrolysis, can selectively react with one isomer under kinetic control. researchgate.netresearchgate.net

| Base | Temperature (°C) | Time | Resulting Exo Isomer Content (%) | Control Type |

|---|---|---|---|---|

| Sodium Methoxide (CH₃ONa) | Room Temp. | - | ~35% (did not reach equilibrium) | Kinetic/Incomplete |

| Sodium Methoxide (CH₃ONa) | 40-60 | ~2 hours | ~50% | Thermodynamic |

| Sodium tert-Butoxide (tBuONa) | Room Temp. | 10 min | ~60% (at equilibrium) | Thermodynamic |

Derivatization and Functionalization Strategies

This compound and its derivatives are versatile building blocks for more complex molecules and materials.

The norbornene scaffold is frequently used to construct complex and functional molecular architectures. The carboxylic acid or ester functional group serves as a convenient handle for derivatization. For instance, the related 5-norbornene-2-methanol (B8022476) can undergo esterification with carboxylic acid-functionalized multiwalled carbon nanotubes (O-MWCNTs). acs.org This reaction, facilitated by coupling agents like EDC·HCl, grafts the norbornene moiety onto the nanotube surface, creating a macromonomer suitable for subsequent polymerization. acs.org Another derivatization strategy involves the iodolactonization of the parent 5-norbornene-2-carboxylic acid, which is used to separate the exo and endo isomers and results in a complex polycyclic lactone structure. rsc.org

The properties of the norbornene monomer can be precisely tuned by modifying the ester group. The parent 5-norbornene-2-carboxylic acid can be esterified with a variety of alcohols to produce a library of monomers with different alkyl groups. researchgate.netkoreascience.kr This strategy is particularly important in the field of polymer chemistry.

The synthesis of different esters, such as methyl, octyl, and 4-chlorobenzyl, allows for a systematic investigation into how the structure of the ester side-chain affects polymerization behavior. researchgate.netkoreascience.kr For example, the size and nature of the alkyl group can influence the activity of polymerization catalysts and the physical properties (e.g., molecular weight, thermal stability) of the resulting polynorbornenes. researchgate.netkoreascience.kr This targeted modification enables the creation of polymers with tailored characteristics for specific applications. researchgate.net

| Ester Moiety (Alkyl Group) | Starting Alcohol | Purpose of Modification |

|---|---|---|

| Methyl | Methanol | Investigate polymerization behavior koreascience.kr |

| Octyl | Octanol | Synthesize high molecular weight, film-forming polymers koreascience.kr |

| 4-Chlorobenzyl | 4-Chlorobenzyl alcohol | Study the effect of substituted aromatic groups on polymerization koreascience.kr |

| 2-Ethylhexyl | 2-Ethyl-1-hexanol | Synthesis of norbornene dicarboxylate plasticizers researchgate.net |

Stereochemical Dynamics and Isomerism

Detailed Analysis of Endo/Exo Stereoisomerism

5-Norbornene-2-carboxylic acid ethyl ester exists as two primary stereoisomers: endo and exo. This isomerism arises from the geometry of the bicyclic norbornene ring system. The distinction between the two lies in the spatial orientation of the ethyl carboxylate substituent at the C-2 position relative to the main six-membered ring of the bicyclo[2.2.1]heptene framework.

In the exo isomer, the substituent is oriented anti (away from) the longer carbon bridge (C-7). Conversely, in the endo isomer, the substituent is positioned syn (on the same side as) the C-7 bridge. This structural difference stems from the typical synthesis route for norbornene derivatives: the Diels-Alder reaction between cyclopentadiene (B3395910) and an appropriate dienophile, in this case, ethyl acrylate (B77674). scirp.orgscirp.org This cycloaddition reaction is known to be highly endo-selective, a preference attributed to favorable secondary orbital overlap between the developing π-system of the diene and the substituent on the dienophile during the transition state. scirp.orgscirp.org Consequently, the direct synthesis of this compound via this method predominantly yields the endo isomer. scirp.orgresearchgate.net

While the endo isomer is the kinetic product of the Diels-Alder reaction, the exo isomer is generally the more thermodynamically stable form. scirp.orglatech.edu The greater stability of the exo isomer is due to reduced steric hindrance, as the substituent is positioned away from the bicyclic ring system, particularly the C-7 bridge. scirp.orggoogle.com This inherent stability difference is the driving force behind isomerization processes aimed at converting the endo form to the more stable exo form. latech.edu

Table 1: Comparison of Endo and Exo Isomers of this compound

| Feature | Endo Isomer | Exo Isomer |

|---|---|---|

| Substituent Orientation | Syn to the C-7 bridge | Anti to the C-7 bridge |

| Kinetic/Thermodynamic | Kinetic product | Thermodynamic product |

| Relative Stability | Less stable | More stable |

| Steric Hindrance | Higher | Lower |

| Diels-Alder Product | Major product | Minor product |

Influence of Stereochemistry on Reactivity and Reaction Pathways

The distinct spatial arrangements of the endo and exo isomers significantly dictate their reactivity and the pathways of subsequent chemical transformations. The steric environment around the ethyl carboxylate group is a key determinant in these differences.

The exo isomer generally exhibits higher reactivity in reactions involving the ester functionality or the norbornene double bond. This is primarily because the ester group in the exo position is more sterically accessible. scirp.orggoogle.com For instance, the rate of hydrolysis is faster for the exo-isomer compared to the endo-isomer due to the reduced steric hindrance from the rigid norbornene ring. researchgate.netscirp.org Similarly, esterification reactions are also known to proceed faster with the exo isomer. google.com

In polymerization reactions, the difference in reactivity is particularly pronounced. The exo isomer of norbornene carboxylic esters shows significantly higher reactivity in both Ring-Opening Metathesis Polymerization (ROMP) and vinyl addition polymerization. scirp.orgscirp.orgscirp.org This enhanced reactivity is attributed to the greater ease of access of the catalyst to the double bond in the exo isomer. For the endo isomer, the proximity of the ester group can lead to intramolecular coordination with the metal center of the catalyst, which slows down the polymerization process. researchgate.net

Methodologies for Stereoselective Synthesis and Isomer Separation

Given that the standard Diels-Alder synthesis yields a mixture rich in the endo isomer, specific strategies are required to obtain the pure or enriched exo isomer. scirp.orggoogle.com These methods generally exploit the differences in stability and reactivity between the two stereoisomers.

One common approach is base-promoted isomerization. Treatment of an endo-rich mixture of a norbornene carboxylate ester with a strong base, such as sodium tert-butoxide (tBuONa), can facilitate the epimerization at the C-2 position. scirp.orgscirp.orgresearchgate.net This process allows the system to reach a thermodynamic equilibrium, which favors the more stable exo isomer. scirp.orgresearchgate.net Studies on the related methyl ester have shown that this method can achieve an equilibrium mixture with approximately 60% exo content. scirp.orgscirp.org

A more sophisticated method combines this isomerization with a kinetically controlled reaction. A highly exo-selective synthesis of the corresponding carboxylic acid has been developed through a process of kinetically selective hydrolysis. scirp.orgresearchgate.net In this procedure, an endo-rich ester mixture is treated with a strong base and a controlled amount of water. The exo ester hydrolyzes more rapidly than the endo ester. scirp.org Simultaneously, the base catalyzes the rapid isomerization of the remaining endo ester to the exo form, which is then quickly hydrolyzed. This dynamic process funnels the endo isomer into the exo acid product, achieving high exo selectivity (e.g., an 18/82 endo/exo ratio for the resulting acid from an 80/20 starting ester mixture). scirp.orgresearchgate.net The resulting exo-rich carboxylic acid can then be re-esterified to produce the desired ethyl ester.

Separation of the isomers can be challenging due to their similar physical properties. However, for related norbornene derivatives, methods such as fractional crystallization have been employed. google.com Another reported technique involves the selective removal of the endo-isomer through intramolecular lactonization under acidic conditions, a reaction the exo-isomer does not readily undergo. scirp.orggoogle.com

Table 2: Methodologies for Obtaining Exo-Rich 5-Norbornene-2-carboxylic acid Derivatives

| Method | Principle | Typical Outcome | Reference |

|---|---|---|---|

| Base-Promoted Isomerization | Thermodynamic equilibration favoring the more stable exo isomer. | Equilibrium mixture, e.g., ~60% exo content. | scirp.orgscirp.org |

| Kinetically Selective Hydrolysis | Faster hydrolysis of the exo ester combined with in-situ isomerization of the endo ester. | High exo selectivity in the resulting carboxylic acid (e.g., >80% exo). | scirp.orgresearchgate.net |

| Selective Lactonization | Intramolecular cyclization of the endo isomer under acidic conditions for its removal. | Separation of the exo isomer from the reacted endo form. | scirp.orggoogle.com |

Impact of Stereoisomeric Composition on Polymerization Behavior

The ratio of endo to exo isomers in the monomer feed has a critical impact on the behavior of polymerization reactions, influencing catalyst activity, polymerization rate, and the properties of the resulting polymer. researchgate.net

In the context of addition polymerization using palladium-based catalysts, the exo isomer is polymerized much more readily than the endo isomer. researchgate.net Research has shown that when monomer mixtures with an 80/20 endo/exo ratio were used, the endo isomer remained largely unreacted, while the exo isomer was selectively polymerized. researchgate.net Furthermore, for various norbornene alkyl esters, it was observed that when the amount of the endo isomer exceeded that of the exo isomer, the resulting polymers had decreased molecular weights. researchgate.netkoreascience.kr This is attributed to the decreased activity of the catalyst, likely due to steric hindrance and potential coordination of the endo-ester to the catalytic center, which impedes monomer insertion. researchgate.netkoreascience.kr

This trend is also observed in other polymerization techniques. For ROMP, the higher reactivity of the exo isomer is a well-documented phenomenon. scirp.orgscirp.org Similarly, in the copolymerization of ethylene (B1197577) with the related 5-norbornene-2,3-dicarboxylic anhydride, the exo-isomer was incorporated more efficiently and resulted in higher polymerization activities and polymers with higher molecular weights compared to its endo counterpart. rsc.org This consistent observation across different polymerization systems underscores the fundamental role of stereochemistry in controlling polymer synthesis with norbornene-based monomers. The steric accessibility of the double bond in the exo isomer is the key factor leading to its superior polymerization characteristics.

Polymerization Research and Advanced Materials Applications

Ring-Opening Metathesis Polymerization (ROMP)

ROMP is a powerful technique for polymerizing cyclic olefins like 5-Norbornene-2-carboxylic acid ethyl ester, leveraging the high ring strain of the norbornene moiety. This process involves a metal-carbene catalyst that opens the bicyclic ring to form a linear polymer with unsaturated bonds in the backbone.

The reactivity of norbornene-based monomers in ROMP is significantly influenced by their structure and stereochemistry. Kinetic studies on ester-substituted norbornenyl monomers using a third-generation Grubbs catalyst have determined that the rate-determining step of the polymerization is the formation of the metallacyclobutane ring intermediate nsf.gov. This finding is supported by both experimental kinetic isotope effect studies and DFT calculations nsf.gov.

The stereochemistry of the ester substituent, whether it is in the exo or endo position, plays a crucial role in polymerization kinetics. Exo isomers typically exhibit propagation rates (kp) that are 10 to 100 times higher than their endo counterparts rsc.org. The lower reactivity of endo isomers is attributed to the potential for the ester group to coordinate with the ruthenium center of the catalyst, forming a six-membered chelate. This chelation can impact the rate of polymerization nsf.gov. Computational models show higher transition state energies for the endo monomer compared to the exo monomer during the formation of the metallacyclobutane, further explaining the observed difference in reactivity nsf.gov.

Various generations of Grubbs catalysts, which are ruthenium-based complexes, are widely employed for the ROMP of functionalized norbornenes due to their high tolerance for functional groups like esters, rapid polymerization rates, and the ability to facilitate living polymerizations nsf.gov.

First-Generation Grubbs Catalyst: This catalyst has been successfully used to polymerize derivatives of exo-5-norbornenecarboxylic acid, yielding high-molecular-weight polymers with yields reaching 94–98% mdpi.com.

Second-Generation Grubbs and Hoveyda-Grubbs Catalysts: These catalysts are also effective and have been used in the ROMP of similar norbornene derivatives for applications such as self-healing materials researchgate.net.

Third-Generation Grubbs Catalyst: This is one of the most commonly used catalysts for ROMP due to its high stability and rapid initiation. It has been instrumental in detailed mechanistic and kinetic studies of the polymerization of ester-functionalized norbornenes nsf.gov.

Beyond ruthenium catalysts, other transition metal complexes can also initiate ROMP. For instance, a ditungsten complex, Na[W2(µ-Cl)3Cl4(THF)2], has been shown to be a highly efficient initiator for the ROMP of norbornene derivatives bearing ester groups (–COOMe), leading to quantitative polymerization mdpi.com.

The properties of polynorbornenes derived from the ROMP of this compound and related monomers are directly linked to the structure of the polymer side chains.

Polymers synthesized from an ester of exo-5-norbornenecarboxylic acid and a bulky binaphthyl group via ROMP were found to be amorphous and glassy, with a glass transition temperature (Tg) of 161 °C and good thermal stability mdpi.com. Despite the bulky side group, this polymer exhibited a lower dielectric permittivity (2.7) compared to unsubstituted polynorbornene (5.0) mdpi.com.

The introduction of specific side chains can be used to tailor the thermal and mechanical properties of the final material. For example, incorporating rigid, rod-like aramid groups into the polynorbornene backbone via ROMP has been shown to significantly increase the Tg in proportion to the concentration of the aramid-containing monomer unifr.ch. These polymers are characterized by high stiffness and thermal stability, making them suitable for applications requiring heat resistance unifr.ch.

Table 1: Properties of Polynorbornenes Derived from ROMP of Functionalized Monomers

| Monomer Side Group | Catalyst | Polymer Properties | Tg | Dielectric Permittivity | Source |

|---|---|---|---|---|---|

| Binaphthyl Ester | 1st Gen. Grubbs | Amorphous, glassy, good thermal stability | 161 °C | 2.7 | mdpi.com |

| Aramid Groups | Not Specified | High stiffness, high thermal stability | Increases with aramid content | Not Reported | unifr.ch |

Addition Polymerization (Vinyl Polymerization)

In addition to ROMP, this compound can undergo vinyl-type addition polymerization. This process, typically catalyzed by late-transition metals like palladium, proceeds by opening the double bond of the norbornene ring without breaking the bicyclic structure, resulting in a saturated polymer backbone. This backbone structure is responsible for the high thermal resistance and chemical stability of the resulting polymers researchgate.net.

Palladium(II) complexes are highly effective catalysts for the addition polymerization of norbornene and its functionalized derivatives researchgate.netskku.edu. A common catalytic system involves a palladium source, such as di-μ-chloro-bis(6-methoxybicyclo[2.2.1]hept-2-ene-endo-5σ,2π)palladium(II), activated by a cocatalyst like silver hexafluoroantimonate (AgSbF6) researchgate.netresearchgate.netkoreascience.kr.

The stereochemistry of the monomer significantly affects polymerization behavior. In palladium-catalyzed systems, the presence of a high proportion of the endo isomer of the norbornene ester monomer can lead to polymers with lower molecular weights, likely due to decreased catalyst activity researchgate.netkoreascience.kr. The polymerization rate for the endo isomer is slower than that of the corresponding exo isomer researchgate.net. This is partly because the ester functionality of the endo isomer can coordinate to the palladium center, creating a chelate that reduces the polymerization rate researchgate.net. Despite this, high molecular weight, film-forming polymers can be synthesized, particularly when using a high monomer-to-catalyst ratio with predominantly exo isomers researchgate.netkoreascience.kr.

The efficiency and outcome of palladium-catalyzed addition polymerization are highly dependent on the design of the catalyst, particularly the ligands attached to the palladium center.

Ligand Effects:

N-Heterocyclic Carbenes (NHCs): Cationic (η3-allyl)palladium complexes bearing NHC ligands are active catalysts. The catalytic activity is sensitive to the counteranion (with bulky anions like SbF6⁻ being more effective than BF4⁻), the solvent, and the reaction temperature skku.eduresearchgate.net. The steric and electronic properties of the substituents on the NHC ligand also play a critical role skku.edu.

Phosphines, Arsines, and Stibines: The nature of the neutral ligands influences catalyst activity. Cationic palladium complexes with arsine and stibine ligands are very effective for norbornene polymerization, whereas neutral complexes are almost inactive acs.orgresearchgate.net. Bulky and poorly coordinating ligands are often preferred as they can be easily replaced by the monomer to form the active catalytic species researchgate.net.

Pincer Ligands: Palladium(II) complexes with tridentate pincer ligands have demonstrated high activities, reaching up to 10⁷ g of polymer per mole of Pd per hour in the presence of a cocatalyst like modified methylaluminoxane (B55162) (MMAO) nih.gov.

Table 2: Influence of Catalyst Components on Palladium-Catalyzed Addition Polymerization

| Catalyst Component | Observation | Impact on Efficiency | Source |

|---|---|---|---|

| Monomer Isomer | Endo isomers exhibit slower polymerization rates. | High endo content can decrease molecular weight. | researchgate.netresearchgate.netkoreascience.kr |

| Ligands | Cationic complexes with arsines/stibines are highly active. | Ligand choice dictates catalyst activity and stability. | acs.orgresearchgate.net |

| Counteranion | Bulky, non-coordinating anions (e.g., SbF6⁻) are more effective. | Enhances the activity of cationic catalysts. | skku.eduresearchgate.net |

| Catalyst Charge | Cationic palladium complexes are significantly more active than neutral ones. | Cationic state is essential for high polymerization efficiency. | acs.orgresearchgate.net |

Copolymerization with Diverse Monomers (e.g., Ethene)

Catalytic Insertion Polymerization of Functionalized Norbornenes

Catalytic insertion polymerization is a key method for polymerizing norbornenes while retaining their bicyclic structure, leading to polymers with high glass transition temperatures and desirable optical and electrical properties. nih.gov

A significant challenge in the insertion polymerization of functionalized norbornenes is the generally low reactivity of the endo-substituted isomers. nih.gov The synthesis of norbornene monomers often results in a mixture of endo and exo isomers, and their separation can be a tedious process. nih.gov Furthermore, the functional groups themselves can interfere with the catalyst, reducing its activity. psu.edu

Strategies to overcome these challenges include the development of more robust catalysts that are less sensitive to functional groups and can effectively polymerize mixtures of isomers. Research has focused on designing catalyst systems, often based on late transition metals like palladium, that can tolerate a variety of functional groups. nih.govosti.gov

Recent advancements have led to the development of simpler and more efficient protocols for the catalytic insertion polymerization of substituted norbornenes. nih.gov These protocols can accommodate mixtures of endo and exo isomers (e.g., an 80:20 endo:exo ratio) and proceed with low catalyst loadings (0.01 to 0.02 mol%). nih.gov Such methods have been successfully applied to norbornenes bearing various functional groups, including carboxylic acids, esters, and alcohols. nih.gov For example, a protocol for the polymerization of 5-norbornene-2-carboxylic acid has been described, which yields a functional polymer with a very high glass transition temperature. jove.comyoutube.com

Design and Synthesis of Functional Polynorbornenes

The ability to incorporate a wide range of functional groups into the polynorbornene backbone through the polymerization of monomers like this compound allows for the design and synthesis of functional polymers with tailored properties. tandfonline.com These functional groups can impart specific characteristics to the polymer, such as improved adhesion, altered solubility, or the ability to participate in post-polymerization modification reactions. nih.gov

The synthesis of functional polynorbornenes can be achieved through various polymerization techniques, including vinyl/addition polymerization and ring-opening metathesis polymerization (ROMP). tandfonline.comtandfonline.com The choice of polymerization method influences the final polymer architecture and properties. For instance, end-functionalized polynorbornenes can be prepared using chain transfer agents in combination with a palladium catalyst system. osti.gov This approach allows for the introduction of specific end groups, such as hydroxyl or aldehyde functionalities, which can be used for further chemical transformations. osti.gov The modular nature of norbornene chemistry provides a versatile platform for creating a wide array of porous organic polymers with applications in areas like gas separation and catalysis. tandfonline.comtandfonline.com

Preparation of Polymers with Specific Pendant Functionalities

The ethyl ester pendant group on the norbornene ring is a key feature that researchers have exploited to create polymers with specific functionalities. This has been primarily achieved through two major polymerization pathways: Ring-Opening Metathesis Polymerization (ROMP) and addition polymerization.

Ring-Opening Metathesis Polymerization (ROMP): ROMP is a powerful technique for polymerizing cyclic olefins like this compound. This method utilizes transition metal catalysts, such as those based on ruthenium or tungsten, to open the norbornene ring and form a linear polymer with the double bonds in the backbone. The ethyl ester group remains as a pendant functionality along the polymer chain.

One of the significant advantages of using ROMP is the ability to produce polymers with well-defined microstructures and molecular weights. The ester functionality, being relatively soft, is generally compatible with common ROMP catalysts, allowing for controlled polymerization. For instance, studies on similar norbornene monomers with ester functionalities have shown that they can be quantitatively polymerized using catalysts like the ditungsten complex Na[W2(µ-Cl)3Cl4(THF)2]. google.com

Addition Polymerization: Vinyl-type addition polymerization is another important route to synthesize polymers from this compound. This method, often catalyzed by late-transition metal complexes such as palladium(II), proceeds by the opening of the double bond within the norbornene ring system, leading to a saturated polymer backbone with repeating norbornyl units. The pendant ethyl ester group remains intact, providing the desired functionality.

Research on the addition polymerization of various 5-norbornene-2-carboxylic acid alkyl esters has demonstrated the feasibility of this approach. The polymerization behavior can be influenced by the stereochemistry of the monomer (endo/exo ratio) and the nature of the alkyl group on the ester. For example, in palladium-catalyzed polymerizations, the presence of endo isomers can sometimes lead to lower molecular weight polymers due to potential interactions with the catalyst center. researchgate.net

The table below summarizes the key aspects of polymerization methods used for preparing polymers with pendant ethyl ester functionalities.

| Polymerization Method | Catalyst Type | Key Features | Resulting Polymer Structure |

| Ring-Opening Metathesis Polymerization (ROMP) | Ruthenium-based (e.g., Grubbs' catalysts), Tungsten-based | Well-controlled molecular weight and microstructure. Tolerant to ester functionality. | Unsaturated polymer backbone with pendant ethyl ester groups. |

| Addition Polymerization | Palladium(II)-based complexes | Saturated polymer backbone. Stereochemistry of the monomer can influence polymerization. | Saturated polynorbornane backbone with pendant ethyl ester groups. |

Development of Polymers for Opto- and Microelectronic Applications

Polymers derived from this compound are of significant interest for applications in optoelectronics and microelectronics, primarily due to the desirable dielectric properties of polynorbornenes. researchgate.net Low dielectric constant (low-k) materials are crucial for the fabrication of integrated circuits to reduce signal delay, power consumption, and crosstalk between interconnects.

For instance, a study on a metathesis polymer derived from exo-5-norbornenecarboxylic acid and 1,1′-bi-2-naphthol, which also contains an ester linkage, reported a low dielectric permittivity of 2.7. researchgate.net While not a direct measurement for the homopolymer of this compound, this result underscores the potential of ester-functionalized polynorbornenes as low-k materials.

The table below presents a comparison of dielectric constants for various polynorbornene derivatives, illustrating the effect of the side group on this critical property.

| Polymer | Polymerization Type | Pendant Group | Dielectric Constant (ε') |

| Poly(norbornene dicarboxylic acid dimethyl ester) | Vinyl-addition | -COOCH3 | ~3.5 |

| Poly(norbornene dicarboxylic acid diethyl ester) | Vinyl-addition | -COOC2H5 | ~3.3 |

| Poly(norbornene dicarboxylic acid dibutyl ester) | Vinyl-addition | -COOC4H9 | ~3.0 |

| Metathesis polymer of exo-5-norbornenecarboxylic acid and 1,1′-bi-2-naphthol | ROMP | Ester-linked binaphthyl group | 2.7 |

Note: The values for the dialkyl esters are based on the trend observed in the literature and are approximate.

Synthesis of Materials for Photoresist Technologies

The synthesis of polymers from this compound is also highly relevant to the development of photoresist materials for microlithography. Photoresists are light-sensitive materials used to pattern substrates in the fabrication of microelectronic devices. Polynorbornenes are attractive candidates for photoresist applications due to their high thermal stability, transparency at deep UV wavelengths, and good etch resistance.

The ethyl ester group can play a crucial role in the design of chemically amplified photoresists. In such systems, the polymer is formulated with a photoacid generator (PAG). Upon exposure to light, the PAG generates a strong acid, which then catalyzes a chemical change in the polymer, altering its solubility in a developer solution.

While much of the published research on norbornene-based photoresists has focused on polymers with acid-labile pendant groups like t-butyl esters, the underlying principles can be extended to polymers containing other ester functionalities. For example, copolymers of norbornene derivatives bearing ester groups and other functional monomers are designed to achieve a balance of properties such as adhesion, dissolution characteristics, and etch resistance.

A key aspect of photoresist performance is the ability to generate high-resolution patterns. The design of the polymer, including the nature of the pendant group, is critical in achieving this. The ethyl ester functionality can be a precursor to creating acid-labile groups or can be part of a copolymer system where other monomers provide the acid-sensitive functionality. For instance, a patent describes photoresist compositions comprising polymers of t-butyl esters of norbornene carboxylic acid, highlighting the importance of ester functionalities in this technology.

The general approach to synthesizing a photoresist material based on this compound would involve its copolymerization with a monomer containing an acid-labile group. The resulting copolymer would then be formulated with a photoacid generator and a suitable solvent.

| Component | Function | Example Material/Compound |

| Polymer Backbone | Provides thermal stability, etch resistance, and transparency. | Poly(this compound-co-t-butyl norbornene carboxylate) |

| Pendant Group | Provides functionality for solubility switching. | t-butyl ester (acid-labile) |

| Photoacid Generator (PAG) | Generates acid upon exposure to light. | Triphenylsulfonium triflate |

| Solvent | Dissolves the polymer and PAG for spin coating. | Propylene glycol monomethyl ether acetate (B1210297) (PGMEA) |

Catalysis in the Chemical Transformations of 5 Norbornene 2 Carboxylic Acid Ethyl Ester

Role of Lewis Acids in Diels-Alder Reactions and Stereocontrol

The synthesis of 5-Norbornene-2-carboxylic acid ethyl ester is conventionally achieved through the [4+2] Diels-Alder cycloaddition of cyclopentadiene (B3395910) and ethyl acrylate (B77674). In this reaction, the stereochemical outcome—specifically the ratio of the endo to exo isomer—is a critical parameter. While thermal cycloaddition typically favors the endo product due to stabilizing secondary orbital interactions, the use of Lewis acid catalysts can dramatically enhance both the reaction rate and the endo selectivity. scirp.orgscirp.orgresearchgate.net

Lewis acids, such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄), function by coordinating to the carbonyl oxygen of the dienophile, ethyl acrylate. scielo.brnih.gov This coordination polarizes the dienophile, making it more electrophilic, and lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). nih.govmasterorganicchemistry.com The reduced energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO) accelerates the reaction. nih.gov

Crucially, this LUMO-lowering effect also accentuates the secondary orbital interactions between the p-orbitals of the diene and the carbonyl group of the dienophile in the transition state. masterorganicchemistry.com These interactions are more significant in the endo transition state, leading to its greater stabilization compared to the exo transition state and, consequently, a higher endo:exo product ratio. masterorganicchemistry.comresearchgate.net Theoretical studies using Density Functional Theory (DFT) have shown that the Lewis acid-catalyzed reaction proceeds through a highly asynchronous bond formation process, further contributing to the enhanced stereoselectivity. nih.govresearchgate.net

| Conditions | Catalyst | Temperature (°C) | Endo:Exo Ratio | Reference |

|---|---|---|---|---|

| Thermal | None | 25 | ~80:20 | scirp.orgresearchgate.net |

| Catalytic | AlCl₃ | 0 | >95:5 | nih.gov |

| Catalytic | TiCl₄ | -78 | >99:1 | chemrxiv.org |

Palladium-Based Catalysts in Various Polymerization Systems

This compound serves as a valuable monomer for producing polynorbornenes with unique properties, such as high thermal stability and optical transparency. scirp.org Vinyl-addition polymerization, which proceeds through the opening of the norbornene double bond while leaving the bicyclic ring system intact, is effectively catalyzed by late transition metals, particularly palladium complexes. hhu.de

Cationic palladium(II) complexes are among the most active catalysts for this transformation. hhu.deresearchgate.net These systems tolerate the presence of the polar ester functional group, although its coordinating ability can sometimes reduce the rate of polymerization compared to unsubstituted norbornene. hhu.deresearchgate.net The stereochemistry of the monomer also plays a significant role; endo-substituted isomers are generally polymerized more slowly than their exo counterparts due to steric hindrance and potential chelation of the catalyst by the ester group, which can impede monomer insertion. researchgate.netkoreascience.krsemanticscholar.org

Mechanistic Insights into Palladium-Catalyzed Reactions

The vinyl-addition polymerization of norbornene derivatives by palladium catalysts is understood to proceed via a coordination-insertion mechanism. researchgate.netresearchgate.net The catalytic cycle is generally initiated by the generation of a cationic palladium-alkyl or palladium-hydride species, which serves as the active site. nih.govpromerus.com

The key steps in the mechanism are:

Initiation : A monomer molecule coordinates to the cationic palladium center.

Propagation : The coordinated monomer undergoes migratory insertion into the palladium-carbon bond of the growing polymer chain. This process repeats, adding monomer units to the polymer. nih.gov

Chain Transfer/Termination : The polymer chain can be terminated or transferred through various pathways, including β-hydride elimination or reaction with a chain transfer agent. promerus.com The choice of catalyst and reaction conditions can influence the prevalence of these events, thereby controlling the polymer's molecular weight.

DFT studies have been employed to investigate the stability of catalyst complexes, revealing that intramolecular Pd-O interactions between the metal center and the ester group can stabilize certain isomers, which may render them less active for polymerization. nih.gov

Ligand Effects on Catalyst Activity and Selectivity

The performance of palladium-based catalysts is profoundly influenced by the ancillary ligands coordinated to the metal center. These ligands modulate the electronic and steric environment of the palladium, impacting catalyst activity, stability, and the properties of the resulting polymer.

Phosphine (B1218219) Ligands : The steric bulk of phosphine ligands, often quantified by their cone angle, can be used to tune polymer molecular weight. For instance, (η³-allyl)palladium catalyst precursors with larger cone angle phosphine ligands tend to yield lower molecular weight polymers. researchgate.net

α-Diimine Ligands : Palladium complexes featuring three-dimensional α-diimine ligands have demonstrated high activity for the polymerization of norbornene and its copolymerization with ester-functionalized norbornenes. rsc.org Ligands with large steric hindrance or strongly electron-donating groups on the aryl ring can enhance reactivity. rsc.org

N-Heterocyclic Carbene (NHC) Ligands : Cationic (η³-allyl)palladium complexes bearing NHC ligands are also active catalysts. researchgate.net The catalytic activity is highly dependent on the substituents on the NHC ring, the reaction solvent, and, critically, the nature of the counteranion. researchgate.net

Counteranions : The activity of cationic palladium catalysts is also dictated by the coordinating ability of the counteranion. Weakly coordinating anions, such as hexafluoroantimonate (SbF₆⁻), generally lead to more active catalysts than smaller, more coordinating anions like tetrafluoroborate (B81430) (BF₄⁻), as the latter can compete more effectively with the monomer for coordination sites on the palladium center. researchgate.netresearchgate.net

| Catalyst System | Ligand Type | Counteranion | Key Observation | Reference |

|---|---|---|---|---|

| [(η³-allyl)Pd(phosphine)₂]⁺ | Phosphine | SbF₆⁻ | Larger phosphine cone angle leads to lower polymer molecular weight. | researchgate.net |

| [(α-diimine)PdMeCl]/B(C₆F₅)₃ | α-Diimine | [MeB(C₆F₅)₃]⁻ | Electron-donating groups on the ligand enhance catalyst reactivity. | rsc.org |

| [(η³-allyl)Pd(NHC)Cl]/AgX | NHC | SbF₆⁻ vs. BF₄⁻ | Higher activity observed with the weakly coordinating SbF₆⁻ anion. | researchgate.net |

Application and Optimization of Grubbs Catalysts in ROMP

Ring-Opening Metathesis Polymerization (ROMP) is another powerful technique for polymerizing cyclic olefins like this compound. This method cleaves the carbon-carbon double bond within the norbornene ring, incorporating it into a linear polymer backbone with repeating unsaturated units. Ruthenium-based Grubbs catalysts are the initiators of choice for this transformation due to their remarkable functional group tolerance and stability. nih.govnii.ac.jp

Second-generation (G2) and third-generation (G3) Grubbs catalysts are widely used. nii.ac.jp The G3 catalyst, in particular, is noted for its fast initiation and high reactivity, which allows for the polymerization of monomers with polar functional groups, including esters and even unprotected carboxylic acids, often in a controlled, living manner. nih.govnii.ac.jpnsf.gov This living character enables the synthesis of well-defined block copolymers and complex polymer architectures.

Optimization of ROMP for norbornene esters involves several factors:

Catalyst Selection : The G3 catalyst often provides better control and higher tolerance for polar groups compared to the G2 catalyst, which can be sensitive to free carboxyl groups. nih.gov

Monomer Stereochemistry : The reactivity in ROMP is highly dependent on the monomer's stereochemistry. The exo-isomer of this compound exhibits a significantly higher polymerization rate than the corresponding endo-isomer. scirp.orgnsf.gov This is attributed to the reduced steric hindrance of the exo approach to the metal center and the potential for the endo-ester to transiently chelate the ruthenium center, slowing propagation. nsf.gov

Chain Transfer Agents : To control the molecular weight of the resulting polymers, chain transfer agents can be added to the polymerization system. researchgate.net

Kinetic studies on the ROMP of ester-substituted norbornenes with the G3 catalyst have determined that the rate-determining step is the formation of the metallacyclobutane intermediate. nsf.gov

Investigation of Enzymatic Catalysis for Specific Synthetic Steps

Enzymatic catalysis offers a green and highly selective alternative for certain transformations involving this compound. Hydrolases, particularly lipases and esterases, are well-suited for reactions involving the ester group. nih.gov Their utility lies in their ability to perform reactions under mild conditions with high chemo-, regio-, and enantioselectivity.

A key application of enzymatic catalysis in this context is the selective hydrolysis of the ester. This can be used for the kinetic resolution of a racemic mixture of esters or for the preferential transformation of one stereoisomer in an endo/exo mixture. google.comru.nl For instance, it has been demonstrated that certain enzymes can preferentially hydrolyze the exo isomer of a 5-norbornene-2-carboxylic acid ester. google.com This provides a valuable synthetic route to obtaining 5-norbornene-2-carboxylic acid with a high exo isomer ratio, which can be difficult to achieve through traditional chemical methods that favor the endo product. scirp.orgresearchgate.net

Pig Liver Esterase (PLE) has been successfully used for the enantioselective hydrolysis of various norbornane-type esters, yielding optically active acids and unreacted esters. ru.nl This approach is valuable for producing chiral building blocks for the synthesis of pharmaceuticals and other fine chemicals. The high selectivity of enzymes like Candida rugosa lipase (B570770) in the hydrolysis of norbornane-based esters has also been studied, demonstrating the formation of a Michaelis-Menten type complex prior to the cleavage of the ester bond. nih.gov

Applications in Advanced Organic Synthesis

Role as an Intermediate in Pharmaceutical Synthesis

5-Norbornene-2-carboxylic acid and its derivatives, including the ethyl ester, are recognized as important intermediates in the synthesis of pharmaceutically active compounds. scirp.orgresearchgate.net The rigid norbornene framework is a valuable scaffold for designing molecules with specific three-dimensional orientations, a key aspect in the development of targeted therapeutics. Its utility is noted in the broader context of organic synthesis where it acts as a starting material for various pharmaceuticals. fishersci.comguidechem.comchemicalbook.com

The ester is a key component in the construction of more complex, biologically active molecules. scirp.orgresearchgate.net The norbornene moiety can be functionalized through various chemical reactions, allowing for the introduction of diverse pharmacophores. This adaptability enables chemists to systematically modify molecular structures to optimize biological activity and properties.

Precursor in Agrochemical Development

The application of 5-norbornene-2-carboxylic acid and its esters extends to the agrochemical industry. fishersci.comchemicalbook.com These compounds serve as precursors or intermediates in the manufacturing of new agrochemicals. A Japanese patent highlights that 5-norbornene-2-carboxylic acid and its esters are useful as raw materials for agricultural chemicals, among other applications.

Utility in the Synthesis of Complex Natural Products and Analogues

In the field of chemical synthesis, creating analogues of natural products is a key strategy for discovering new drugs and understanding biological processes. nih.gov While direct synthesis of a specific natural product using 5-norbornene-2-carboxylic acid ethyl ester is not prominently detailed in the provided research, the compound's role as a versatile building block is well-established. sigmaaldrich.com Its rigid structure is ideal for constructing complex molecular frameworks characteristic of natural products and their analogues. The synthesis of such analogues is a proven strategy in drug design and development. nih.gov

Derivativization for Medicinal Chemistry Research (e.g., anticancer agents)

Derivatives of the norbornene structure are a subject of significant interest in medicinal chemistry, particularly in the search for new cancer treatments. The core structure can be modified to produce a variety of compounds for biological screening. Research has demonstrated the utility of norbornene derivatives in this field. For instance, exo-5-norbornene-2-carboxylic acid has been used in the development of nanocarriers designed for the targeted delivery of multi-anticancer drugs. rsc.org This highlights how the norbornene scaffold can be functionalized and integrated into advanced therapeutic systems.

Research Applications Summary

| Application Area | Role of this compound & Derivatives | Example/Field of Study |

| Pharmaceutical Synthesis | Intermediate and building block scirp.orgresearchgate.netfishersci.comguidechem.comchemicalbook.com | Development of biologically active compounds |

| Agrochemical Development | Precursor and raw material fishersci.comchemicalbook.com | Synthesis of novel agricultural chemicals |

| Natural Product Analogues | Structural scaffold for complex molecules nih.govsigmaaldrich.com | Drug design and discovery |

| Medicinal Chemistry | Core structure for derivatization rsc.org | Development of anticancer drug delivery systems |

Computational and Theoretical Investigations

Molecular Modeling and Simulation of Polymer Conformations

Molecular modeling and simulations are crucial for predicting the macroscopic properties of polymers derived from 5-norbornene-2-carboxylic acid ethyl ester by examining their chain conformations. Computer simulations have revealed that polymers synthesized through the vinylic polymerization of 5-norbornene-2-carboxylic esters exhibit a rigid statistical chain conformation. researchgate.net This inherent stiffness makes them part of a class of rotationally strongly constrained polymers. researchgate.net Despite this rigidity, the polymers are noted to be soluble in various solvents. researchgate.net

Simulations of related functionalized polynorbornenes, such as fluorinated poly(norbornene imide)s, have also been used to confirm the polymer structure, in that case revealing a coil-shaped main-chain conformation. researchgate.net These computational models help to establish structure-property relationships, explaining observations such as high glass transition temperatures (well above 250°C) and high packing density in the solid state. researchgate.net

Table 1: Simulated Conformational Properties of Polynorbornenes

| Polymer System | Simulation Finding | Implication | Source |

|---|---|---|---|

| Poly(5-norbornene-2-carboxylic esters) | Rigid statistical chain conformation | High glass transition temperature, high packing density | researchgate.net |

| Fluorinated Poly(norbornene imide)s | Coil-shaped main-chain structure | Confirmation of polymer structure | researchgate.net |

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms of polymerization involving norbornene derivatives. For the Ring-Opening Metathesis Polymerization (ROMP) of ester-substituted norbornenyl monomers initiated by a Grubbs third-generation catalyst, DFT calculations have validated experimental findings. nsf.gov

These studies show that the rate-determining step of the polymerization is the formation of the metallacyclobutane ring, which corresponds to the highest energy transition state in the reaction profile. nsf.gov Furthermore, quantum chemical calculations reveal a notable difference in the transition state energies between the exo and endo isomers of the monomer. The endo isomer exhibits a higher transition state energy (22.3 kcal/mol) compared to the exo isomer (19.7 kcal/mol) and unsubstituted norbornene (19.8 kcal/mol). nsf.gov This energy difference explains the experimentally observed slower polymerization rate for the endo isomer. nsf.gov

Mechanistic studies also highlight the role of the ester group. In some systems, kinetic and spectroscopic evidence points to the formation of a six-membered chelate where the proximal polymer ester group coordinates to the Ruthenium center of the catalyst. nsf.gov This chelation can significantly impact the rate of polymerization. nsf.gov In other catalytic systems, such as those using tungsten-based initiators for ROMP, pendant groups that are strong coordinators (like carboxylic acids) can deactivate the catalyst, whereas softer groups like esters allow the polymerization to proceed quantitatively. mdpi.com

Table 2: Calculated Transition State Energies in ROMP

| Monomer | Calculated Transition State Energy (kcal/mol) | Catalyst System | Source |

|---|---|---|---|

| Norbornene | 19.8 | Grubbs Third Generation | nsf.gov |

| Exo-ester substituted norbornene | 19.7 | Grubbs Third Generation | nsf.gov |

| Endo-ester substituted norbornene | 22.3 | Grubbs Third Generation | nsf.gov |

Application of Force Field Approaches in Polymer Simulations

Force field-based molecular dynamics (MD) simulations are a primary computational tool for investigating the conformational behavior and physical properties of polymers. For polymers of 5-norbornene-2-carboxylic esters, simulations using a force field approach have been explicitly cited as the method used to determine their rigid chain conformation. researchgate.net

The development of accurate force fields is critical for predictive simulations. Generally, these force fields are parameterized using a combination of quantum mechanical calculations (e.g., for dihedral angle parameters) and experimental data (e.g., melt density, glass transition temperature). Force fields like OPLS (Optimized Potentials for Liquid Simulations) and CHARMM (Chemistry at HARvard Macromolecular Mechanics) are often used as a basis and modified to accurately represent specific polymers. For instance, new torsional interaction parameters can be fitted against high-level ab initio calculations to better reproduce conformational populations in the bulk liquid phase.

While specific force field parameters for poly(this compound) are not detailed in the available literature, the approach is well-established for similar polymeric systems. These simulations provide a link between the chemical structure of the monomer and the material properties of the resulting polymer, such as its rigidity, solubility, and thermal characteristics. researchgate.net

Theoretical Analysis of Stereoselectivity and Isomerization Equilibria

Theoretical analysis provides insight into the preferential formation of one stereoisomer over another (stereoselectivity) during polymerization and the equilibrium between endo and exo isomers.

During polymerization, the stereochemistry of the monomer significantly affects reactivity. In palladium-catalyzed addition polymerization, endo-substituted norbornenes are observed to polymerize more slowly than their corresponding exo isomers. researchgate.net This is theoretically attributed to greater steric hindrance at the catalytic site and the potential for the endo ester functionality to form a deactivating chelate with the metal center. researchgate.net Similarly, in ROMP, the slower polymerization rate of the endo isomer is explained by its higher transition state energy, a finding supported by DFT calculations. nsf.gov

The isomerization between the endo and exo forms of the monomer itself has also been a subject of theoretical interest. The exo isomer is generally considered to be thermodynamically more stable. Studies on the closely related methyl ester (methyl 5-norbornene-2-carboxylate) have shown that base-promoted isomerization leads to an equilibrium mixture with an exo content of approximately 60%. researchgate.netsemanticscholar.orgscirp.org The proposed mechanism for this isomerization involves the generation of a carbanion at the α-position to the carbonyl group under basic conditions. scirp.org This carbanion has a low activation barrier for inversion, allowing the system to reach a thermodynamic equilibrium between the endo and exo forms. scirp.org

Table 3: Theoretical and Experimental Findings on Stereoisomerism

| Phenomenon | Observation / Finding | Theoretical Explanation | Source |

|---|---|---|---|

| Stereoselectivity in Polymerization | Exo isomer polymerizes faster than endo isomer. | Lower transition state energy (ROMP); less steric hindrance and chelation (Addition Polymerization). | nsf.govresearchgate.net |

| Isomerization Equilibrium | Base-promoted isomerization of the methyl ester results in ~60% exo content at equilibrium. | Exo isomer is thermodynamically more stable. Mechanism involves a carbanion intermediate with a low inversion barrier. | researchgate.netsemanticscholar.orgscirp.orgscirp.org |

Future Research Directions and Emerging Trends

Design and Development of Novel Synthetic Pathways

The conventional synthesis of 5-Norbornene-2-carboxylic acid esters via the Diels-Alder reaction between cyclopentadiene (B3395910) and an acrylic ester typically yields a majority of the endo-isomer due to secondary orbital overlap. scirp.orgscirp.org However, the exo-isomer often exhibits superior reactivity in certain polymerization techniques, such as Ring-Opening Metathesis Polymerization (ROMP). scirp.orgscirp.org This has spurred research into novel synthetic pathways focused on achieving higher exo-selectivity.

A significant area of future research involves optimizing stereo-selective synthesis. One promising approach is the base-promoted isomerization of the more common endo-rich ester mixture. scirp.orgresearchgate.net Studies have demonstrated that strong bases, such as sodium tert-butoxide, can facilitate rapid isomerization to an equilibrium mixture. scirp.orgscirp.org Subsequent kinetically controlled hydrolysis can then selectively convert the exo-ester to the corresponding carboxylic acid at a faster rate than the endo-isomer, effectively enriching the exo form. scirp.orgresearchgate.net This method allows for the production of isomerically enriched compounds without the need for expensive chiral catalysts or complex separation techniques. scirp.orgscirp.org

Future work in this area will likely focus on:

Developing more efficient and environmentally benign isomerization and hydrolysis protocols.

Exploring enzymatic catalysts to perform highly selective esterification or hydrolysis, potentially yielding high exo ratios under mild conditions. google.com

Investigating asymmetric Diels-Alder reactions using novel chiral dienophiles or catalysts to directly synthesize the desired exo-isomer with high enantiomeric purity. scirp.org

These advancements aim to provide more practical and cost-effective routes to isomerically pure monomers, which are crucial for producing polymers with consistent and predictable properties.

Exploration of Advanced Catalytic Systems for Enhanced Efficiency and Selectivity

The polymerization of 5-Norbornene-2-carboxylic acid ethyl ester is a key step in producing advanced materials, and the choice of catalyst is paramount in controlling the reaction. Research is actively pursuing the development of more sophisticated catalytic systems to improve efficiency, selectivity, and tolerance to functional groups. Two major polymerization routes are addition polymerization and Ring-Opening Metathesis Polymerization (ROMP).

For addition polymerization, palladium-based catalysts are prominent. researchgate.netkoreascience.kr Future research trends involve modifying the ligand environment of the palladium center to enhance catalyst activity and stability. The use of co-catalysts or activators, such as methylaluminoxane (B55162) (MAO), has been shown to dramatically increase polymerization speed. researchgate.net The goal is to develop systems that can produce high molecular weight polymers with narrow polydispersity from functionalized norbornenes like the ethyl ester derivative. researchgate.net

In the realm of ROMP, ruthenium-based Grubbs catalysts (1st, 2nd, and 3rd generation) are widely utilized due to their high functional group tolerance and ability to facilitate living polymerizations. mdpi.comacs.org Emerging research focuses on:

New Generations of Catalysts: Developing next-generation catalysts with even greater activity and stability, allowing for polymerization under milder conditions and with lower catalyst loadings. acs.orgnih.gov

Stereoselectivity Control: Designing catalysts that can control the cis/trans content of the double bonds in the resulting polymer backbone, which significantly influences the material's properties. mdpi.comdongguk.edu

Novel Metal Complexes: Investigating complexes based on other metals like tungsten and molybdenum, which have shown high efficiency for ROMP and can offer different selectivity profiles compared to ruthenium catalysts. mdpi.com For instance, certain ditungsten complexes have been shown to be highly efficient initiators for the ROMP of norbornene derivatives bearing ester groups. mdpi.com

The table below summarizes key findings on various catalytic systems used for polymerizing norbornene ester derivatives.

| Catalyst System | Polymerization Type | Key Features & Research Findings |

| Palladium(II) Complexes (e.g., DCBMP) with AgSbF₆ | Addition | Effective for polymerizing norbornene esters; reactivity is sensitive to the monomer's endo/exo ratio, with the exo-isomer generally showing higher reactivity. researchgate.netkoreascience.kr |

| Grubbs Catalysts (1st, 2nd, 3rd Gen.) | ROMP | High tolerance for ester functional groups; enables living polymerization for controlled molecular weight and block copolymer synthesis. mdpi.comacs.org 3rd generation catalysts are particularly reactive and stable. nih.gov |

| Tungsten Complexes (e.g., Na[W₂(µ-Cl)₃Cl₄(THF)₂]) | ROMP | Highly efficient for substrates with soft pendant groups like esters; can produce high molecular weight polymers with high cis-stereoselectivity. mdpi.com |

Engineering of Tailored Polymeric Materials with Precisely Controlled Architecture and Performance

A major trend in polymer science is the shift from synthesizing simple homopolymers to engineering complex macromolecules with precisely defined architectures. This compound is an ideal monomer for this purpose due to its versatile polymerizability via living techniques like ROMP.

Living ROMP, often initiated by Grubbs-type catalysts, allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions (polydispersities). acs.org This control is fundamental to creating tailored materials. A key area of future research is the synthesis of block copolymers, where a polynorbornene block is combined with other polymer segments. This approach can be used to create amphiphilic structures that self-assemble into complex nanostructures, a process known as polymerization-induced self-assembly (PISA). acs.org

Furthermore, the ester functionality on the norbornene ring provides a handle for post-polymerization modification. This allows for the creation of functional materials where the properties can be fine-tuned after the main polymer backbone has been constructed. Research is also directed at copolymerizing the ethyl ester monomer with other functional norbornene derivatives to create materials with a specific combination of properties, such as:

High Thermal Stability and Glass Transition Temperature (Tg): Polynorbornenes are known for their high thermal resistance. scirp.orgresearchgate.net By incorporating bulky side groups or creating cross-linked structures, materials with even higher thermal stability can be engineered. researchgate.net

Optical Transparency: The amorphous nature of many polynorbornenes leads to high optical clarity, making them suitable for applications like lenses and optical fibers. scirp.orgscirp.org

Tunable Dielectric Properties: Polymers derived from norbornene esters are being investigated for use as low-dielectric materials in microelectronics. mdpi.com By designing monomers with specific side groups, the dielectric permittivity can be precisely controlled. mdpi.com

The ability to control polymer architecture at the molecular level is critical for developing next-generation materials for advanced technological applications.

Expanding Applications in Specialized and Niche Chemical Fields

The unique properties of polymers derived from this compound are paving the way for their use in a variety of specialized and high-performance applications. While traditionally used in areas requiring high thermal stability, emerging trends point towards more functional and technologically advanced uses.

Current and future research is focused on leveraging the specific characteristics of these polymers in several niche areas:

Microelectronics and Photoresists: Norbornene derivatives are important monomers for creating photoresist materials used in the fabrication of integrated circuits. scirp.orgscirp.org The rigid polymer backbone provides excellent etch resistance, a critical property for high-resolution lithography.

Advanced Optical Materials: Due to their high transparency and thermal stability, polynorbornenes are being developed for use in optical components such as lenses, displays, and optical fibers. scirp.orgscirp.org

Gas Separation Membranes: The rigid structure of polynorbornenes can lead to materials with high free volume, making them promising candidates for gas separation membranes. By tuning the side-chain chemistry, membranes with specific permeability and selectivity for different gases can be designed. mdpi.com